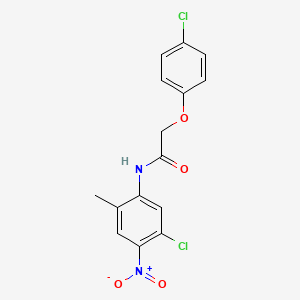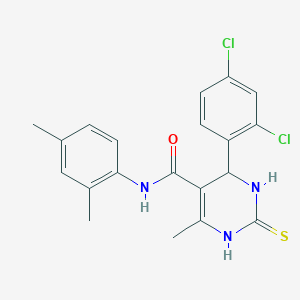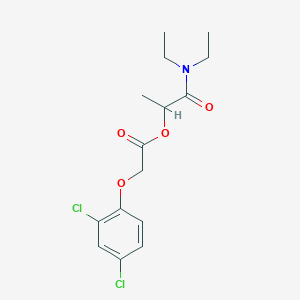
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide
説明
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide, also known as nitrophenyl-4-chlorophenoxyacetamide (NCPA), is a synthetic compound that has been used extensively in scientific research for its biochemical and physiological effects.
作用機序
NCPA is a prodrug that is hydrolyzed by carboxylesterases to release 4-chlorophenoxyacetic acid and 5-chloro-2-methyl-4-nitroaniline. The released 4-chlorophenoxyacetic acid is then further metabolized to produce 4-chlorophenol and acetic acid. The released 5-chloro-2-methyl-4-nitroaniline is metabolized to produce 5-chloro-2-methyl-4-nitrophenol, which is further metabolized to produce 5-chloro-2-methyl-4-aminophenol. These metabolites have been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of NCPA and its metabolites have been studied extensively. NCPA has been shown to inhibit the activity of carboxylesterases and arylacetamide deacetylase in vitro. The metabolites of NCPA have been shown to have various effects on cellular processes, including DNA synthesis, protein synthesis, and oxidative stress.
実験室実験の利点と制限
NCPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a substrate for the study of enzyme activity in various tissues. However, NCPA has several limitations for use in lab experiments. It is a prodrug that requires hydrolysis by carboxylesterases to release its active metabolites. The metabolism of NCPA and its metabolites is complex and can vary depending on the tissue and species being studied.
将来の方向性
There are several future directions for research on NCPA and its metabolites. One area of research is the study of the biochemical and physiological effects of NCPA and its metabolites in various tissues and species. Another area of research is the development of new substrates for the study of enzyme activity that are more specific and have fewer limitations than NCPA. Finally, the development of new drugs based on the structure of NCPA and its metabolites is an area of research that has the potential to lead to the discovery of new therapeutic agents.
科学的研究の応用
NCPA has been used extensively in scientific research as a substrate for the study of enzyme activity. It has been used as a substrate for the assay of carboxylesterase activity in various tissues, including liver, kidney, and brain. It has also been used as a substrate for the assay of arylacetamide deacetylase activity in liver microsomes.
特性
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9-6-14(19(21)22)12(17)7-13(9)18-15(20)8-23-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKAECYSGVDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)COC2=CC=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3962156.png)
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962164.png)
![2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3962172.png)

![2,7,7-trimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3962189.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3962197.png)
![1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962202.png)


![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3962241.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3962268.png)

![1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine](/img/structure/B3962278.png)